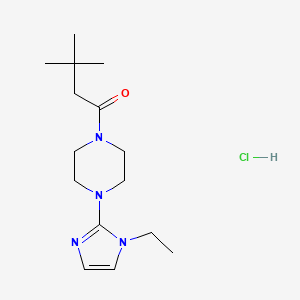

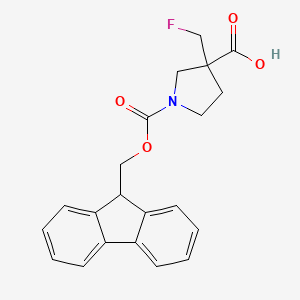

![molecular formula C17H9NO4 B2746318 6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid CAS No. 109964-49-0](/img/structure/B2746318.png)

6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several studies. One approach involves a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis

The molecular structure of “6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid” is defined by its molecular formula, C17H9NO4. Further details about its structure might be available in specialized databases or scientific literature.Aplicaciones Científicas De Investigación

Photoluminescence Behavior : One study presents 6-Amino-8-cyanobenzo[1,2-b]indolizines, a class of photoluminescent materials demonstrating reversible pH-dependent optical properties. These compounds exhibit a dramatic blue shift in fluorescence emission upon protonation, a process driven by C-protonation rather than N-protonation. This unusual behavior highlights their potential in designing pH-sensitive optical materials (Outlaw et al., 2016).

Synthetic Routes and Bioactive Analogs : Research focused on synthesizing chiral non-racemic benzothienoindolizines has led to efficient approaches for creating novel bioactive tylophorine alkaloid analogs. These synthetic pathways are valuable for producing enantiopure compounds with potential medicinal applications, including indolizidine derivatives with defined stereochemistry (Šafár̆ et al., 2009).

Amidation of Indolizine Carboxylic Acids : A study demonstrates the use of propylphosphonic acid anhydride as a coupling agent for the amidation of indolizine-2-carboxylic acids, leading to a series of indolizine-2-carboxamido derivatives. This methodology provides a route to synthesize compounds with potential medicinal properties, showcasing the versatility of indolizine derivatives in drug development (Sekgota et al., 2021).

Photooxidation for Rapid Uncaging : Research on 3-acyl-2-methoxyindolizines under red light irradiation in the presence of a catalytic amount of methylene blue has revealed a method for the near-quantitative release of alcohols or carboxylic acids. This rapid photouncaging technique could be applied to release functional molecules, including carboxylic anticancer drugs and phenolic fluorescent dyes, from indolizine conjugates, indicating potential applications in controlled drug delivery and bioimaging (Watanabe et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)12(17(21)22)11-7-3-4-8-18(11)14/h1-8H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTDBHRFVHGMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)

![propyl 4-[[(3E)-3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-5-methyl-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2746240.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)

![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)

![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)